molecular formula C7H5BrO3 B2694416 2-Bromo-3,4-dihydroxybenzaldehyde CAS No. 4815-97-8

2-Bromo-3,4-dihydroxybenzaldehyde

Cat. No.: B2694416
CAS No.: 4815-97-8
M. Wt: 217.018
InChI Key: QVOCITAVBWSYRN-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO3. It is a brominated derivative of dihydroxybenzaldehyde and is known for its diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dihydroxybenzaldehyde typically involves the bromination of 3,4-dihydroxybenzaldehyde. One common method includes the use of bromine in an aqueous solution, followed by purification through recrystallization . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a controlled temperature and pH, which are crucial for the selective bromination of the dihydroxybenzaldehyde .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form 2-bromo-3,4-dihydroxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3,4-dihydroxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3,4-dihydroxybenzaldehyde is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to modulate multiple signaling pathways makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-bromo-3,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOCITAVBWSYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-97-8
Record name 2-bromo-3,4-dihydroxybenzaldehyde
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